伊曲康唑杂质 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

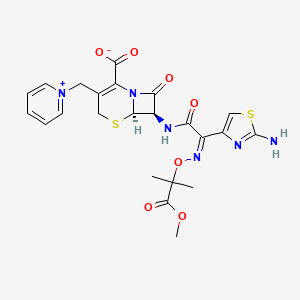

An isomer of Itraconazole.

科学研究应用

临床药代动力学

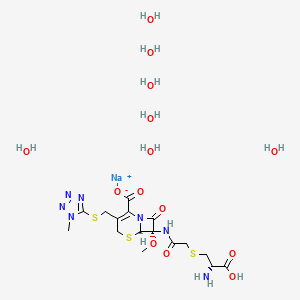

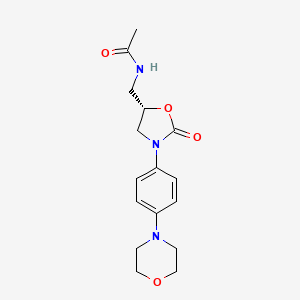

伊曲康唑杂质 B: 在伊曲康唑及其代谢物的药代动力学特征分析中起着至关重要的作用。一项研究开发了一种同时测定伊曲康唑及其代谢物的方法,包括N-去烷基伊曲康唑 (ND-ITZ),这是一种关键杂质。 这种方法对于理解药物在人体内的行为至关重要,特别是在免疫功能低下患者中 {svg_1}.

抗真菌功效

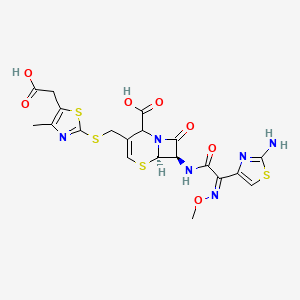

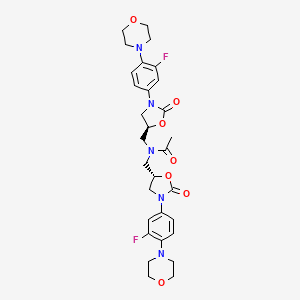

This compound 的存在会影响伊曲康唑的抗真菌功效。 对伊曲康唑杂质谱的研究有助于确保抗真菌治疗的治疗效力和安全性,因为杂质会影响药物的性能 {svg_2}.

药物制剂稳定性

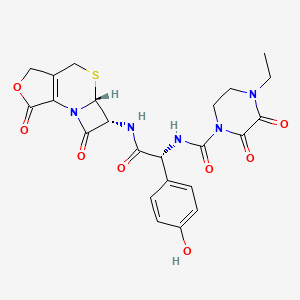

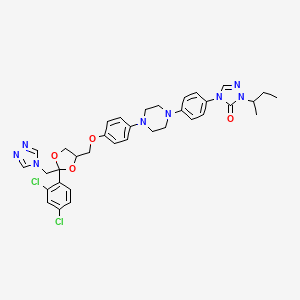

在药物制剂中,伊曲康唑的稳定性可能会受到其杂质的影响。 分析This compound 对于开发稳定的药物制剂至关重要,确保药物在整个保质期内保持有效 {svg_3}.

治疗药物监测

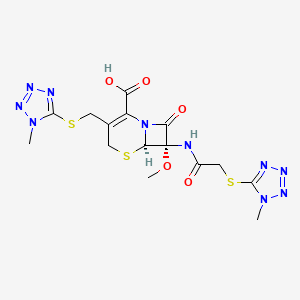

治疗药物监测 (TDM) 是一种关键应用,其中测量This compound 以优化个体剂量方案。 准确测量这种杂质有助于调整剂量以在血液中达到所需的药物浓度,这对于像伊曲康唑这样的治疗窗口狭窄的药物尤为重要 {svg_4}.

色谱方法优化

This compound: 用作色谱方法优化的标记。 开发快速准确的分析方法以检测伊曲康唑及其杂质对于药物生产中的质量控制至关重要 {svg_5}.

药物相互作用研究

This compound 的研究对于研究药物相互作用具有重要意义,特别是那些由细胞色素 P450 酶系统介导的相互作用。 了解这些相互作用对于预测和管理伊曲康唑与其他药物联用时潜在的不良反应很重要 {svg_6}.

作用机制

Target of Action

Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The mode of action of Itraconazole Impurity B involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by Itraconazole Impurity B is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .

Pharmacokinetics

Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity

Result of Action

The result of Itraconazole Impurity B’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .

Action Environment

The action of Itraconazole Impurity B can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of Itraconazole Impurity B . .

生化分析

Biochemical Properties

Itraconazole Impurity B, like Itraconazole, is likely to interact with various enzymes and proteins. Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It’s plausible that Itraconazole Impurity B may have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Given its structural similarity to Itraconazole, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Itraconazole works by inhibiting the enzyme responsible for the production of ergosterol

Metabolic Pathways

Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4

属性

CAS 编号 |

854372-77-3 |

|---|---|

分子式 |

C35H38Cl2N8O4 |

分子量 |

705.6 g/mol |

IUPAC 名称 |

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |

InChI 键 |

VRJGLVXBWFZNCZ-AVQIMAJZSA-N |

SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

手性 SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

规范 SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。